N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE
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Overview
Description
N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the thiazolidine ring with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling of the Rings: The final step involves coupling the thiazolidine and pyrrole rings through a condensation reaction, often facilitated by a dehydrating agent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cell signaling pathways.
Comparison with Similar Compounds
- N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
- N-[4-(3-{(Z)-[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide
Uniqueness: The presence of the 4-chlorobenzyl group in N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C25H22ClN3O3S |
---|---|
Molecular Weight |
480 g/mol |
IUPAC Name |
N-[4-[3-[(Z)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-15-12-19(16(2)29(15)22-10-8-21(9-11-22)27-17(3)30)13-23-24(31)28(25(32)33-23)14-18-4-6-20(26)7-5-18/h4-13H,14H2,1-3H3,(H,27,30)/b23-13- |
InChI Key |
LMFLHFGNGXEFBU-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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